molecular formula C9H6N2O2 B12863114 5-Pyridin-2-YL-oxazole-2-carbaldehyde CAS No. 342601-38-1

5-Pyridin-2-YL-oxazole-2-carbaldehyde

Cat. No.: B12863114
CAS No.: 342601-38-1
M. Wt: 174.16 g/mol
InChI Key: PTVARLHHKZVXAH-UHFFFAOYSA-N
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Description

5-Pyridin-2-YL-oxazole-2-carbaldehyde is an organic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . It is characterized by the presence of a pyridine ring fused to an oxazole ring, with an aldehyde functional group attached to the oxazole ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-2-YL-oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-2-YL-oxazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).

Major Products Formed

Scientific Research Applications

5-Pyridin-2-YL-oxazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyridin-2-YL-oxazole-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde group and heterocyclic rings. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine and oxazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyridin-2-YL-oxazole-2-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Its combination of a pyridine ring, oxazole ring, and aldehyde group makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

CAS No.

342601-38-1

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

5-pyridin-2-yl-1,3-oxazole-2-carbaldehyde

InChI

InChI=1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-3-1-2-4-10-7/h1-6H

InChI Key

PTVARLHHKZVXAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(O2)C=O

Origin of Product

United States

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